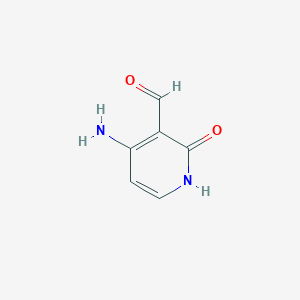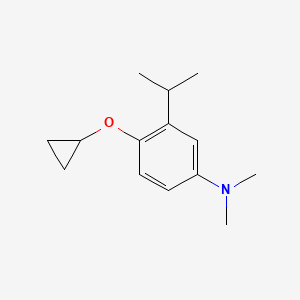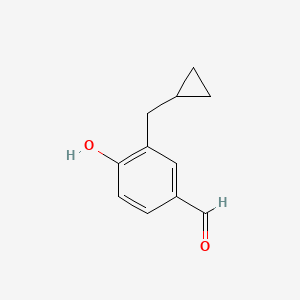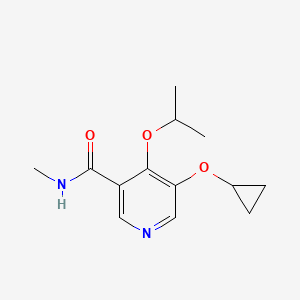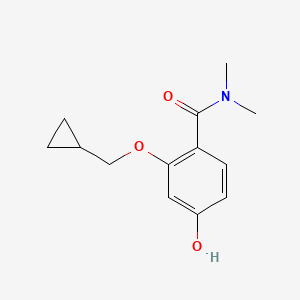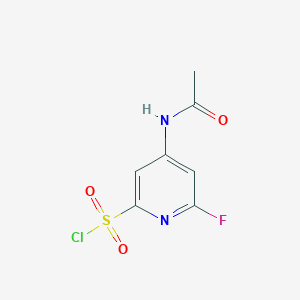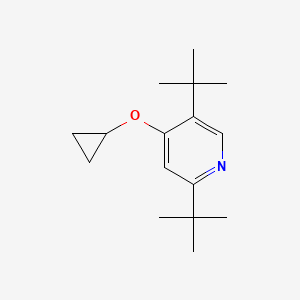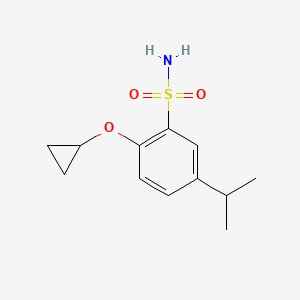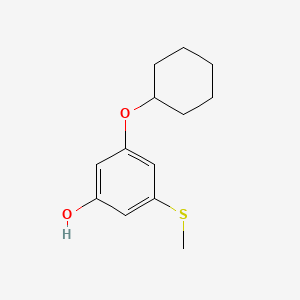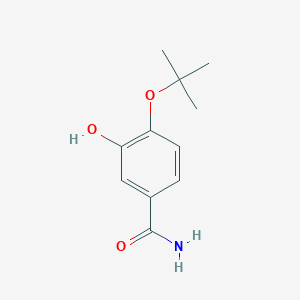
4-Tert-butoxy-3-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butoxy-3-hydroxybenzamide is an organic compound with a molecular structure that includes a benzene ring substituted with a tert-butoxy group and a hydroxyl group, along with an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-hydroxybenzamide typically involves the introduction of the tert-butoxy group and the hydroxyl group onto a benzene ring, followed by the formation of the amide group. One common method involves the use of tert-butyl alcohol and a suitable catalyst to introduce the tert-butoxy group. The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents. The amide group is then formed by reacting the resulting intermediate with an amine or ammonia under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butoxy-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-tert-butoxy-3-hydroxybenzaldehyde.
Reduction: Formation of 4-tert-butoxy-3-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxy-3-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Tert-butoxy-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. Its thrombin-inhibitory activity is likely due to its interaction with the active site of the thrombin enzyme, preventing the conversion of fibrinogen to fibrin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butoxybenzaldehyde: Similar structure but lacks the amide group.
4-Tert-butylbenzamide: Similar structure but lacks the hydroxyl group.
3-Hydroxybenzamide: Similar structure but lacks the tert-butoxy group.
Uniqueness
4-Tert-butoxy-3-hydroxybenzamide is unique due to the presence of both the tert-butoxy and hydroxyl groups on the benzene ring, along with the amide functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
3-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-9-5-4-7(10(12)14)6-8(9)13/h4-6,13H,1-3H3,(H2,12,14) |
InChI-Schlüssel |
OHJGKPXPECLXJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


